2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide
Description
The compound 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide (Compound ID: Y020-2176) is a quinazolinone derivative characterized by a bicyclic core structure with two ketone groups at positions 2 and 4, a cyclohexyl substituent at position 3, and methoxy groups at positions 6 and 7 of the quinazoline ring. The acetamide moiety is linked to the N-(2-methylphenyl) group, contributing to its lipophilic profile (logP: 3.8979) .
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-9-5-7-13-19(16)24-21(27)15-25-20-14-8-6-12-18(20)22(28)26(23(25)29)17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESXLAEFBWYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.
Attachment of the Acetamide Moiety: This step involves the reaction of the quinazolinone intermediate with 2-methylphenylacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group or the acetamide moiety.
Reduction: Reduction reactions could target the quinazolinone core or the carbonyl groups.
Substitution: Substitution reactions may occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Quinazolinone derivatives vary widely in substituents, influencing their pharmacological and physicochemical profiles. Below is a comparative analysis of Y020-2176 with structurally related compounds:
Key Observations:
- Substituent Effects : Y020-2176’s cyclohexyl and dimethoxy groups enhance steric bulk and lipophilicity compared to thioxo or oxadiazole-containing analogs . The methoxy groups may improve metabolic stability by reducing oxidative degradation.
- Pharmacological Potential: Thioxoquinazolinones (e.g., NTQ01) demonstrate anti-inflammatory activity, suggesting Y020-2176’s quinazolinone core could be tailored for similar applications .
- Synthetic Complexity : Y020-2176’s dimethoxy and cyclohexyl groups likely require multi-step synthesis, whereas thioacetamides (e.g., 5a-d) are synthesized via simpler alkylation reactions .
Pharmacological and Physicochemical Profiles
- This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Anti-Inflammatory Activity: Thioxoquinazolinones (NTQ01, NTQ02) show efficacy comparable to diclofenac sodium, while Y020-2176’s dimethoxy groups could modulate COX-2 inhibition or cytokine signaling .
- Enzyme Targeting : The oxadiazole moiety in C21H18ClN5O5 may engage in hydrogen bonding with enzymes, whereas Y020-2176’s cyclohexyl group could induce steric effects in binding pockets .
Biological Activity
The compound 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a quinazolinone derivative that has attracted interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
- Molecular Formula : C25H29N3O3
- Molecular Weight : Approximately 419.52 g/mol
- LogP : 5.0631 (indicating lipophilicity)
- Hydrogen Bond Donors/Acceptors : 1 donor and 6 acceptors
The unique structure of this compound includes a quinazolinone core with a cyclohexyl group and a methylphenyl acetamide substituent, which may influence its biological interactions and pharmacological effects.
Biological Activities
Research indicates that compounds in the quinazolinone class exhibit a variety of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific proteins involved in cancer pathways. Quinazolinones have been linked to the inhibition of kinases and other targets relevant to cancer progression .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Enzyme Inhibition : The compound's structural features suggest potential inhibitory activity against enzymes such as α-glucosidase, which is relevant in diabetes management. Research on related quinazolinone derivatives has shown promising results in this area .
The biological activity of This compound is likely mediated through several mechanisms:
- Protein Interaction : The compound may bind to specific proteins involved in tumor growth or inflammation, thereby altering their activity.
- Enzyme Inhibition : By interacting with key enzymes, it can disrupt metabolic pathways associated with disease processes.
- Structural Modifications : Variations in the phenyl and cyclohexyl groups can influence the binding affinity and selectivity towards biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of quinazolinone derivatives similar to the compound :
- A study on quinazolinone-1,2,3-triazole-acetamide hybrids showed significant α-glucosidase inhibitory activity with IC50 values ranging from 6.31 to 49.9 μM, suggesting that structural modifications can enhance biological potency .
- Another investigation into quinazoline derivatives indicated their potential as PARP inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-chlorophenyl)acetamide | Similar quinazolinone core; chlorophenyl substitution | Anticancer and anti-inflammatory |
| Quinazolinone derivatives | Varying substitutions | Enzyme inhibition (e.g., α-glucosidase) |
| Hybrid compounds | Incorporation of triazole moiety | Enhanced enzyme inhibition |
Q & A
Q. What are the key synthetic steps for this compound, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Condensation of a quinazolinone precursor with a substituted acetamide moiety under reflux in anhydrous dimethylformamide (DMF) or acetonitrile .
- Step 2 : Cyclization facilitated by catalysts like potassium carbonate or N,N′-carbonyldiimidazole (CDI), with temperature control (60–80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the final product .
Optimization : Reaction time, solvent polarity, and catalyst loading are adjusted iteratively using thin-layer chromatography (TLC) or HPLC for real-time monitoring .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., cyclohexyl group integration at δ 1.2–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 451.5 for C26H31N3O5) .
- X-ray Crystallography : Resolves 3D conformation of the quinazolinone core and acetamide linkage .
Q. What biological activities are associated with this compound?
Reported activities include:
- Anticonvulsant Effects : GABA receptor modulation in pentylenetetrazole (PTZ)-induced seizure models .
- Anti-inflammatory Activity : Cyclooxygenase (COX) inhibition, with IC50 values comparable to indomethacin in vitro .
- Antimicrobial Potential : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Methodology :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels for kinase assays) .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across structural analogs .
- Meta-Analysis : Aggregate data from >3 independent studies to identify trends (e.g., Table 1) .
Q. Table 1. Comparative Bioactivity of Quinazolinone Derivatives
| Compound | Target | IC50 (µM) | Model System | Reference |
|---|---|---|---|---|
| Parent Compound | COX-2 | 0.85 | RAW264.7 macrophages | |
| 6-Chloro analog | GABA-A receptor | 12.3 | PTZ-induced seizures | |
| 4-Fluoro-substituted | S. aureus | 32.0 | Broth microdilution |
Q. What experimental strategies elucidate interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) between the compound and purified enzymes (e.g., COX-2) .
- Fluorescence Polarization : Measures displacement of labeled ligands in receptor-binding assays (e.g., GABA-A) .
- Cryo-EM : Resolves compound-protein complexes at near-atomic resolution for mechanistic insights .
Q. How do structural modifications impact pharmacokinetic properties?
Approach :
- Lipophilicity Adjustments : Introduce methoxy groups (logP reduction from 3.2 to 2.7) to enhance solubility .
- Metabolic Stability : Replace labile esters with amides (e.g., 2-methylphenyl acetamide) to reduce CYP450-mediated degradation .
- SAR Studies : Systematic substitution at the quinazolinone C3/C6 positions (e.g., cyclohexyl → benzyl) to correlate structure with bioavailability .
Methodological Notes
- Contradiction Resolution : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. enzyme-linked immunosorbent assay) .
- Computational Integration : Combine density functional theory (DFT) calculations with experimental kinetics to predict reaction pathways .
- Ethical Compliance : Adhere to OECD Guidelines for in vivo studies (e.g., seizure models in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
